![molecular formula C22H22N4O3S B6546673 N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946271-51-8](/img/structure/B6546673.png)
N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.14126175 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a pyrimidine core and a methoxyphenyl group. Its chemical formula can be represented as follows:
This complex structure contributes to its diverse biological activities.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific phospholipases, which are crucial in various cellular processes. For instance, studies have highlighted the inhibition of lysosomal phospholipase A2 (PLA2G15), which is associated with drug-induced phospholipidosis .
- Anticancer Activity : The compound's structural features suggest potential anticancer properties. Pyrazolo[1,5-a]pyrimidines, similar in structure, have demonstrated selective protein inhibition and anticancer activity .
- Neurotropic Effects : There is emerging evidence suggesting that derivatives of this compound may exhibit neurotropic effects, potentially influencing anxiety and depression pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Screening
A study conducted by Fayad et al. (2019) utilized a drug library to identify novel anticancer compounds. Among the screened compounds, those structurally related to N-(2-methoxyphenyl)-2-{...} exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Pharmacological Profiling
In another investigation focusing on the pharmacological properties of similar compounds, researchers observed that modifications in the pyrimidine core significantly impacted the compounds' ability to inhibit specific enzymes involved in lipid metabolism. This study provided insights into optimizing drug design for therapeutic applications .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent . Research indicates that derivatives of pyrimidine and pyridine compounds exhibit significant activity against various cancer cell lines. The structural features of N-(2-methoxyphenyl)-2-{...} suggest that it may inhibit key enzymes involved in cancer progression, particularly those associated with mutant isocitrate dehydrogenase (IDH) pathways.
Case Study: Inhibition of IDH Mutants
A study highlighted the effectiveness of pyrimidine derivatives in targeting mutant IDH proteins, which are implicated in gliomas and acute myeloid leukemia (AML). The compound's structural analogs showed promising inhibitory effects on these enzymes, leading to reduced tumor growth in preclinical models .
Antimicrobial Properties
The compound also exhibits potential antimicrobial properties , making it a candidate for developing new antibiotics. The presence of the pyridine ring has been linked to enhanced activity against bacterial strains, including resistant strains.
Research Findings
In vitro studies demonstrated that similar compounds with pyridine and methoxy groups displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that modifications to the structure could yield even more potent antimicrobial agents .
Neuropharmacological Applications
Another area of interest is the compound's possible role in neuropharmacology . The methoxyphenyl group may enhance blood-brain barrier permeability, allowing it to affect central nervous system (CNS) targets.
Potential Mechanisms
Research has indicated that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety. The interaction with serotonin and dopamine receptors could be an avenue for further investigation .
Development of Novel Therapeutics
The unique structure of N-(2-methoxyphenyl)-2-{...} opens avenues for the development of novel therapeutics targeting various diseases beyond cancer and infections.
Innovative Drug Design
The compound's ability to act as a scaffold for drug design allows researchers to create libraries of derivatives that can be screened for additional biological activities. This approach is crucial in drug discovery processes aimed at finding effective treatments for complex diseases .
Synthesis and Chemical Properties
Understanding the synthesis and chemical properties of N-(2-methoxyphenyl)-2-{...} is essential for its application in research.
Synthesis Techniques
Recent patents have described efficient synthetic routes for producing this compound, emphasizing the use of palladium-catalyzed reactions that enhance yield and purity . These methods are vital for scaling up production for further studies.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-19-11-3-2-9-17(19)24-20(27)14-30-21-16-8-6-10-18(16)26(22(28)25-21)13-15-7-4-5-12-23-15/h2-5,7,9,11-12H,6,8,10,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAJYBFJJUZRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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